3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromophenyl and trimethoxybenzoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor is often prepared by the Claisen condensation of appropriate esters.
Acylation: The trimethoxybenzoyl group is introduced via Friedel-Crafts acylation, using trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the trimethoxybenzoyl moiety can be achieved using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its brominated phenyl rings make it a versatile intermediate for further functionalization.
Biology
Biologically, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the pyrazole ring and the trimethoxybenzoyl group.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzoyl group could enhance its ability to cross cell membranes, while the pyrazole ring might interact with specific protein sites.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
3,5-bis(4-bromophenyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with fewer methoxy groups.
Uniqueness
The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole makes it more reactive in substitution reactions compared to its chlorinated analogs. The additional methoxy group in the trimethoxybenzoyl moiety can also influence its solubility and reactivity, making it distinct from compounds with fewer methoxy groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Br2N2O4/c1-31-22-12-17(13-23(32-2)24(22)33-3)25(30)29-21(16-6-10-19(27)11-7-16)14-20(28-29)15-4-8-18(26)9-5-15/h4-13,21H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVVHUPWMSHOCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Br2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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